molecular formula C9H17NO2S B1459380 3-Cyclopentylmethanesulfonylazetidine CAS No. 1865568-25-7

3-Cyclopentylmethanesulfonylazetidine

Cat. No.: B1459380
CAS No.: 1865568-25-7
M. Wt: 203.3 g/mol
InChI Key: XBSNREKQIQQNRY-UHFFFAOYSA-N
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Description

3-Cyclopentylmethanesulfonylazetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylmethanesulfonylazetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and provides good yields of the desired azetidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylmethanesulfonylazetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions can lead to a variety of functionalized azetidine derivatives.

Scientific Research Applications

3-Cyclopentylmethanesulfonylazetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopentylmethanesulfonylazetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which makes it more susceptible to nucleophilic attack and other chemical transformations. The sulfonyl group can also participate in various interactions, enhancing the compound’s overall reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar ring strain but different substituents.

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different chemical properties.

Uniqueness

3-Cyclopentylmethanesulfonylazetidine is unique due to the presence of the cyclopentyl and methanesulfonyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations and applications.

Biological Activity

3-Cyclopentylmethanesulfonylazetidine (CAS No. 1865568-25-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique azetidine ring structure, which is modified with a cyclopentyl group and a methanesulfonyl moiety. The molecular formula is C9H15N1O2S1C_9H_{15}N_1O_2S_1, with a molecular weight of approximately 201.29 g/mol. This structural configuration is believed to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The compound might interact with certain receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : Initial screenings have shown promise against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Some studies suggest that it may induce apoptosis in cancer cell lines, warranting further investigation into its anticancer efficacy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria,
Anti-inflammatoryReduction in cytokine levels in vitro
AnticancerInduction of apoptosis in specific cancer cell lines

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound demonstrated significant inhibition zones, suggesting effective antimicrobial activity.
    • : Potential for development as an antibacterial agent.
  • Anti-inflammatory Mechanism Investigation :
    • Objective : To assess the anti-inflammatory effects on human immune cells.
    • Findings : Treatment with the compound resulted in decreased production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha).
    • : Supports further exploration for therapeutic applications in inflammatory conditions.
  • Cancer Cell Line Apoptosis Study :
    • Objective : To determine the effect on apoptosis in breast cancer cell lines.
    • Findings : Induced significant apoptotic activity as measured by flow cytometry.
    • : Highlights potential as a novel anticancer drug candidate.

Properties

IUPAC Name

3-(cyclopentylmethylsulfonyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12,9-5-10-6-9)7-8-3-1-2-4-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSNREKQIQQNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CS(=O)(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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